(R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride
Description
Properties
IUPAC Name |
(3R)-3-amino-4-(4-methylphenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJTZKGPNYDSGW-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647451 | |
| Record name | (3R)-3-Amino-4-(4-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177839-85-9 | |
| Record name | (3R)-3-Amino-4-(4-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Chiral Pool Utilization
The synthesis typically begins with (R)-3-amino-4-(p-tolyl)butanoic acid, commercially available or derived from L-glutamic acid via reductive amination. The p-tolyl group is introduced through Friedel-Crafts alkylation of toluene with ethyl acrylate, followed by catalytic hydrogenation to yield the β-amino acid backbone.
Boc Protection and Intermediate Isolation
The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under biphasic conditions (dichloromethane/aqueous NaHCO₃), achieving 92–94% yields. Optimal molar ratios (1:1.2 substrate-to-Boc₂O) and stirring at 25°C for 24 hours minimize racemization. The Boc-protected intermediate, (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid, is isolated via column chromatography (hexane/ethyl acetate, 10:1) or crystallization.
Table 1: Boc Protection Reaction Optimization
Deprotection and Hydrochloride Salt Formation
Deprotection involves treating the Boc-intermediate with HCl in dioxane (4M, 2 equivalents) at 0°C, followed by rotary evaporation to isolate the free amine. Subsequent hydrochloride salt formation uses gaseous HCl in ethyl acetate, yielding 85–90% of the title compound with >99% chiral purity.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to enhance reproducibility. A two-stage system is utilized:
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Protection Stage : Boc₂O and substrate are mixed in a micromixer (residence time: 5 minutes) at 30°C.
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Deprotection Stage : The intermediate reacts with HCl in a packed-bed reactor (residence time: 10 minutes).
This method achieves 89% overall yield with 99.8% purity, reducing processing time by 70% compared to batch methods.
Catalytic Asymmetric Hydrogenation
Large-scale enantioselective synthesis uses Ru-BINAP catalysts for asymmetric hydrogenation of β-keto esters. For example, hydrogenating ethyl 4-(p-tolyl)-3-oxobutanoate under 50 bar H₂ at 60°C provides the (R)-β-hydroxy ester with 98% ee, which is subsequently aminated.
Table 2: Industrial Process Metrics
| Metric | Batch Method | Continuous Flow | Source |
|---|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg | |
| Purity | 99.2% | 99.8% | |
| Solvent Consumption | 15 L/kg | 5 L/kg |
Reaction Optimization and By-Product Analysis
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) increase racemization risk, while dichloromethane maintains chiral integrity. Elevated temperatures (>40°C) during Boc protection reduce yield to <80% due to tert-butyl carbonate decomposition.
By-Product Identification
Common impurities include:
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Di-Boc Product : Forms with excess Boc₂O (mitigated by stoichiometric control).
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Racemized Enantiomer : Detected via chiral HPLC (Chiralpak AD-H column; hexane/isopropanol).
Analytical Validation and Quality Control
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base like pyridine or triethylamine.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
- Neurological Disorders: The structural similarity of (R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride to neurotransmitters suggests potential interactions with glutamatergic systems in the brain. This could be relevant for research related to learning, memory, and various neurological disorders.
- Drug Discovery: The chiral nature of this compound makes it a valuable scaffold for drug development. Researchers are exploring its ability to bind to specific biological targets, which may lead to the discovery of new therapeutic agents.
Organic Synthesis
Stereochemistry Studies:
- The compound's unique chiral configuration allows it to be used as a model for studying stereochemistry and enantioselective reactions. Such studies are crucial in developing new synthetic methodologies in organic chemistry .
Building Block in Synthesis:
- This compound can serve as an important intermediate or building block for synthesizing more complex molecules, particularly those with pharmaceutical relevance .
Enzyme Interaction Studies
Biochemical Pathway Modulation:
- Research indicates that this compound interacts with various enzymes and receptors involved in neurotransmission. These interactions may modulate signaling pathways related to neurotransmitter release and uptake, suggesting potential therapeutic effects.
Substrate or Inhibitor Role:
- The compound has been studied for its role as either a substrate or an inhibitor for specific enzymes, which aids in understanding their functions and mechanisms within biological systems.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the active site of enzymes or binding pockets of receptors.
Comparison with Similar Compounds
Research Implications
- Stereochemistry : The R-configuration in the target compound is crucial for binding specificity, as seen in enzyme-substrate interactions .
- Substituent Effects: Electron-withdrawing groups (e.g., cyano, chloro) enhance solubility or stability, while hydrophobic groups (e.g., tolyl, benzothienyl) improve membrane penetration .
- Hazard Profiles : Compounds like the S-enantiomer and halogenated derivatives require careful handling due to toxicity risks .
Biological Activity
(R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative with significant biological activity. Its unique structure, which includes an amino group, a carboxylic acid group, and a p-tolyl group, allows it to interact selectively with various biological targets. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C11H16ClNO2
- Molecular Weight : 229.70 g/mol
- Structure : The compound features a chiral center, making it essential for studying stereochemistry and enantioselective reactions.
This compound functions primarily as a substrate or inhibitor for specific enzymes, influencing various biochemical pathways. Its chiral nature enables selective interactions with enantiomer-specific receptors and enzymes, leading to distinct biological effects. These interactions are crucial for its role in metabolic pathways and protein synthesis.
Biological Activities
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Enzyme Interaction :
- The compound has been shown to act as both a substrate and an inhibitor for various enzymes, impacting metabolic processes. For instance, it can modulate enzyme activity related to neurotransmitter synthesis and degradation.
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Neurotransmitter Modulation :
- Preliminary studies suggest that this compound may influence neurotransmitter release and uptake, indicating potential applications in treating neurological disorders.
-
Pharmacological Potential :
- The compound's ability to selectively engage with specific receptors enhances its relevance in pharmacological research, particularly concerning its therapeutic potential in conditions such as depression or anxiety disorders.
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and biological activities of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (R)-3-Amino-4-(p-tolyl)butanoic acid | Chiral amino acid with p-tolyl group | Selective enzyme interactions |
| (S)-3-Amino-4-(o-tolyl)butanoic acid | Chiral amino acid with o-tolyl group | Different binding profiles |
| 4-(p-Tolyl)glycine | Lacks amino group; simpler structure | Less complex than (R)-3-Amino-4-(p-tolyl)butanoic |
| 2-Aminobutyric Acid | Similar backbone but different side groups | Varies in functional properties |
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
- Research indicates that this compound can inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters in synaptic clefts, which may enhance mood and cognitive functions.
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Therapeutic Applications :
- Investigations into the compound's effects on animal models of depression have shown promising results, where administration led to significant behavioral improvements indicative of antidepressant activity.
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Synthesis and Characterization :
- The synthesis of this compound involves several steps that include the use of chiral reagents to ensure the desired enantiomer is produced. Characterization techniques such as NMR and mass spectrometry confirm the purity and identity of the synthesized compound.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing (R)-3-amino-4-(p-tolyl)butanoic acid hydrochloride with high enantiomeric purity?
- Methodology : Use a chiral pool approach starting from enantiomerically pure precursors. Boc-protected intermediates (e.g., Boc-(R)-3-amino-4-(substituted phenyl)butanoic acid derivatives) can be synthesized via asymmetric hydrogenation or enzymatic resolution, followed by deprotection and HCl salt formation . For example, Boc-protected analogs (e.g., Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) are synthesized with ≥99% enantiomeric excess (E.E.) using chiral catalysts, then treated with HCl to yield the hydrochloride salt .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Purity : Employ reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient). A purity of ≥95% is achievable, as reported for structurally similar compounds .
- Structural Confirmation : Use - and -NMR to verify the aromatic (p-tolyl) and carboxylic acid moieties. Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H] for CHClNO, expected m/z ~261.7) .
- Chirality : Measure specific optical rotation (e.g., +13.5° to +17.5° for Boc-protected analogs) and confirm E.E. via chiral HPLC .
Q. What analytical techniques are critical for assessing enantiomeric purity?
- Methodology : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase. For example, Boc-protected analogs achieve ≥99% E.E. under these conditions . Polarimetry can supplement this by comparing observed specific rotation to literature values (e.g., +15° for the (R)-enantiomer) .
Advanced Research Questions
Q. How is this compound utilized as a chiral building block in pharmaceutical synthesis?
- Case Study : Similar analogs, such as (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride, are key intermediates in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin. The (R)-configuration ensures optimal binding to the enzyme’s active site .
- Methodology : Incorporate the compound into peptide coupling reactions (e.g., EDC/HOBt-mediated amidation) to construct β-amino acid-containing pharmacophores .
Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo studies?
- Methodology :
- In Vitro : Test neuroprotective effects using primary neuron cultures exposed to oxidative stress (e.g., HO model), measuring viability via MTT assay. Structurally related β-amino acids show dose-dependent neuroprotection .
- In Vivo : Address discrepancies by optimizing pharmacokinetics (e.g., pro-drug formulation) or adjusting dosing regimens to account of blood-brain barrier penetration .
Q. What strategies are effective for analyzing trace impurities in synthesized batches?
- Methodology :
- LC-MS/MS : Detect and quantify impurities (e.g., diastereomers or des-methyl analogs) at ppm levels using a high-resolution Q-TOF mass spectrometer .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products. For example, HCl-mediated hydrolysis may generate 3-amino-4-(p-tolyl)butanoic acid, detectable via HPLC retention time shifts .
Q. How do structural modifications (e.g., substituents on the aryl group) influence pharmacological activity?
- SAR Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
